molecular formula C7H3BrCl2O B1272329 5-Bromo-2-chlorobenzoyl chloride CAS No. 21900-52-7

5-Bromo-2-chlorobenzoyl chloride

Cat. No.: B1272329
CAS No.: 21900-52-7
M. Wt: 253.9 g/mol
InChI Key: TZIQQJRRMJWMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzoyl chloride typically involves the reaction of 2-chlorobenzoic acid with brominating agents. One common method includes the use of thionyl chloride and N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds as follows :

    Step 1: 2-chlorobenzoic acid is dissolved in dichloromethane and cooled under nitrogen.

    Step 2: Oxalyl chloride is added dropwise, maintaining the temperature below 25°C.

    Step 3: The reaction mixture is stirred at room temperature for several hours.

    Step 4: The resulting solution is concentrated under reduced pressure to yield this compound as a yellow oil.

Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: DMF, pyridine.

    Solvents: Dichloromethane, toluene.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Acids: Formed by hydrolysis.

Scientific Research Applications

5-Bromo-2-chlorobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the preparation of biologically active compounds, including pharmaceuticals.

    Medicine: Serves as an intermediate in the synthesis of drugs, particularly those targeting diabetes and other metabolic disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules. Its dual halogenation allows for selective reactions that are not possible with simpler benzoyl chloride derivatives .

Properties

IUPAC Name

5-bromo-2-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIQQJRRMJWMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373603
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-52-7
Record name 5-Bromo-2-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-chlorobenzoic acid (5.00 g) was suspended in dichloromethane (10 ml), and thereto were added oxalyl chloride (2.2 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 6 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-chlorobenzoyl chloride. This compound and 2-ethylthiophene (2.38 g) were dissolved in dichloromethane (20 ml), and thereto was added aluminum chloride (3.11 g) at 0° C. The mixture was stirred at the same temperature for one hour. The reaction mixture was poured into a cold 10% aqueous hydrochloric acid solution, and the mixture was extracted with ethyl acetate. The extract was washed successively with 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:1) to give 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) as an oil. APCI-Mass m/Z 329/331 (M+H). (2) A solution of the above 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) in dichloromethane (50 ml)acetonitrile (50 ml) was cooled under ice-cooling, and thereto were added dropwise triethylsilane (7.69 ml) and boron trifluoride•diethyl ether complex (6.1 ml). Subsequently, the mixture was stirred at room temperature for 3.5 hours, and was cooled again under ice-cooling. To the mixture was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with chloroform, washed with brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 5-bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene (4.52 g) as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-bromo-2-chlorobenzoic acid (270 g, 1.15 mol) was suspended in methylene chloride (2700 mL). To the resulting mixture was added N,N-dimethylformamide (1 mL), and then added dropwise oxalyl chloride (288 mL, 3.46 mol) at 0° C. After the completion of dropwise addition, the mixture was warmed up to 20° C. and reacted for 3 h. The reaction mixture became clear, and TLC (Thin layer chromatography) indicated the completion of reaction. The reaction mixture was evaporated by rotation at 30-35° C. to produce a product, which was directly used in the next reaction.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
288 mL
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-chloro-benzoic acid 15a (7.24 g, 30.8 mmol) in toluene (100 mL) were added thionyl chloride (3.6 mL, 49.2 mmol) and N,N-dimethylformamide (0.2 mL, 2.6 mmol) in turn at 0° C. The mixture was warmed up to 100° C. and stirred for 4 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo to give the title compound 21d as yellow oil (7.82 g, 100%). This material was not further purified.
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods V

Procedure details

At room temperature, (COCl)2 (15 mL) was added dropwise into a solution of 5-bromo-2-chlorobenzoic acid (40 g) in DCM (300 mL). Then DMF (0.5 mL) was added into the solution, and the mixture was stirred at room temperature for overnight. The solution was concentrated directly to obtain the crude product of 5-bromo-2-chlorobenzoyl chloride, which was directly used in the next step.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chlorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chlorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chlorobenzoyl chloride
Reactant of Route 4
5-Bromo-2-chlorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chlorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chlorobenzoyl chloride
Customer
Q & A

Q1: What is the role of 5-Bromo-2-chlorobenzoyl chloride in the synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde?

A: this compound serves as a crucial intermediate in the multi-step synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde []. The paper describes its reaction with phenetole to produce (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone, which is further modified to achieve the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.